molecular formula C17H22BrN5OS B10936010 2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B10936010
M. Wt: 424.4 g/mol
InChI Key: DJTSDPTXZQHZBL-UHFFFAOYSA-N
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Description

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The final step involves the coupling of the pyrazole derivative with a hydrazinecarbothioamide moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. For example, it may inhibit certain enzymes or interfere with cellular processes critical for the survival of pathogens like Leishmania and Plasmodium species. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents. For instance:

    6-(4-Substituted Phenyl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-B][1,3,4]Thiadiazole: Known for its anti-tubercular potential.

    5-Bromo-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Pyrimidine: Another pyrazole derivative with potential biological activities. The uniqueness of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific substitution pattern and the presence of the hydrazinecarbothioamide moiety, which may confer distinct biological properties and reactivity.

Properties

Molecular Formula

C17H22BrN5OS

Molecular Weight

424.4 g/mol

IUPAC Name

1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C17H22BrN5OS/c1-10-5-6-11(2)14(9-10)19-17(25)21-20-15(24)7-8-23-13(4)16(18)12(3)22-23/h5-6,9H,7-8H2,1-4H3,(H,20,24)(H2,19,21,25)

InChI Key

DJTSDPTXZQHZBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)CCN2C(=C(C(=N2)C)Br)C

Origin of Product

United States

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